molecular formula C12H10N2O3 B2489315 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid CAS No. 1951444-53-3

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

Cat. No. B2489315
CAS RN: 1951444-53-3
M. Wt: 230.223
InChI Key: LJDCLJIHYNEQTH-UHFFFAOYSA-N
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Description

The compound “1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid” likely contains an aminophenyl group, a pyridine ring, and a carboxylic acid group . Compounds with similar structures are often used in various fields such as pharmaceuticals and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be prepared by the reduction of a variety of nitrogen compounds . Additionally, amides can usually be converted to amines by reduction, hydrolysis, or rearrangement .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, arylation, and reduction . They can also react with acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, aminophenyl compounds are generally soluble in water .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, serve as essential building blocks for drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring contributes to the bioactivity of many drugs, making it a valuable scaffold for designing new therapeutics .

Boronic Acid Sensing Applications

While not directly related to the compound itself, boronic acids (which can interact with piperidine derivatives) find utility in sensing applications. Their interactions with diols and Lewis bases (such as fluoride or cyanide anions) enable sensitive detection methods . Researchers explore these interactions for biosensors, environmental monitoring, and medical diagnostics.

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, inhalation, and contact with skin and eyes . These compounds may also be harmful if swallowed .

properties

IUPAC Name

1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDCLJIHYNEQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

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